molecular formula C9H12ClF2N B1484892 2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride CAS No. 2098120-57-9

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1484892
M. Wt: 207.65 g/mol
InChI Key: DEYNBFYNLIOZKS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the following properties:



  • Empirical Formula : C₁₁H₂₂N₂

  • Molecular Weight : 182.31 g/mol

  • IUPAC Name : 2-(3-fluorophenyl)propan-1-amine hydrochloride

  • CAS Number : 1221724-60-2



Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine atom at the 2-position of a phenyl ring attached to a propan-1-amine backbone. Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure consists of a three-carbon propan-1-amine chain with a fluorine-substituted phenyl group. The amine group is protonated by the hydrochloride salt.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The fluorine atom may undergo substitution reactions with other nucleophiles.

  • Amination Reactions : The amine group can react with electrophiles to form new derivatives.

  • Reductive Processes : Reduction of the carbonyl group (if present) could yield secondary or tertiary amines.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in water (due to the hydrochloride salt)

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Stability : Investigate stability under different conditions (e.g., temperature, pH).


Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Pathways and Derivatives : Research has focused on synthesizing fluorine-substituted compounds due to their relevance in medicinal chemistry and material science. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the creation of fluorinated derivatives through amination and cyclization reactions, indicating the versatility of fluorinated compounds in synthetic chemistry (Tan Bin, 2010).

  • Pharmacological Potential : Certain fluorinated compounds have been explored for their potential pharmacological applications, such as in the synthesis of antidepressants and antibacterial agents. The synthesis and testing of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities demonstrate the ongoing interest in fluorinated compounds for drug development (Tao Yuan, 2012).

  • Material Science : Fluorinated polyimides, derived from fluorine-containing aromatic diamines, have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the utility of fluorinated compounds in high-performance materials (K. Xie et al., 2001).

Pharmacological Research

  • Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of fluorine-substituted compounds continues to be a significant area. For example, studies on the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones reveal their potential for developing new antimicrobial and antioxidant therapies (G. Gevorgyan et al., 1989).

Safety And Hazards


  • Eye Irritant : Handle with care to avoid eye contact.

  • Skin Irritant : Avoid skin exposure.

  • Storage : Store as a combustible solid.

  • WGK Classification : WGK 3 (moderate water hazard)


Future Directions

Further research is needed to explore the following aspects:



  • Pharmacological Activity : Investigate potential therapeutic applications.

  • Toxicology : Assess safety profiles and potential adverse effects.

  • Formulation : Develop suitable dosage forms.

  • Structure-Activity Relationship (SAR) : Optimize the compound’s properties.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding. For detailed references, consult relevant scientific literature123.


properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYNBFYNLIOZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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